molecular formula C9H8N4O2 B1207834 1-(2-hydroxyphenyl)-2-(2H-tetrazol-5-yl)ethanone CAS No. 60723-60-6

1-(2-hydroxyphenyl)-2-(2H-tetrazol-5-yl)ethanone

Cat. No.: B1207834
CAS No.: 60723-60-6
M. Wt: 204.19 g/mol
InChI Key: HISCKGVWGVRJTC-UHFFFAOYSA-N
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Description

1-(2-hydroxyphenyl)-2-(2H-tetrazol-5-yl)ethanone is an aromatic ketone.

Scientific Research Applications

Antimicrobial and Antifungal Applications

  • Antimicrobial Activity : Compounds derived from 1-(2-hydroxyphenyl)-2-(2H-tetrazol-5-yl)ethanone demonstrate significant antimicrobial properties. For instance, novel 1-(2-hydroxy-4-propoxy-3-propylphenyl)ethanones bearing thiotetrazole pharmacophores showed good antimicrobial activity against bacterial strains such as Staphylococcus aureus, Escherichia coli, and fungi like Candida albicans (Dişli et al., 2021).
  • Anticandidal Activity : Derivatives of this compound have been found to be potent anticandidal agents with weak cytotoxicities, indicating their potential in treating candidiasis (Kaplancıklı et al., 2014).

Cholinesterase Inhibitor Applications

  • Anticholinesterase Activity : Derivatives of this compound, specifically 1-(substituted phenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanone compounds, have shown to inhibit acetylcholinesterase, which is significant in the context of diseases like Alzheimer's (Mohsen et al., 2014).

Synthesis and Characterization Applications

  • Synthesis of Tetrazolylalkanols : The reduction of similar compounds has led to the synthesis of tetrazolylalkanols, which have potential applications in organic chemistry and pharmaceutical research (Krylov et al., 2014).
  • Chemical Characterization : Extensive experimental and theoretical studies have been conducted on these compounds, including the prediction of vibrational and NMR spectra through quantum chemical calculations, further illustrating their significance in research and chemical analysis (Dişli et al., 2021).

Properties

IUPAC Name

1-(2-hydroxyphenyl)-2-(2H-tetrazol-5-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O2/c14-7-4-2-1-3-6(7)8(15)5-9-10-12-13-11-9/h1-4,14H,5H2,(H,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HISCKGVWGVRJTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CC2=NNN=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40358572
Record name 1-(2-hydroxyphenyl)-2-(2H-tetrazol-5-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40358572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60723-60-6
Record name 1-(2-hydroxyphenyl)-2-(2H-tetrazol-5-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40358572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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